1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone

Description

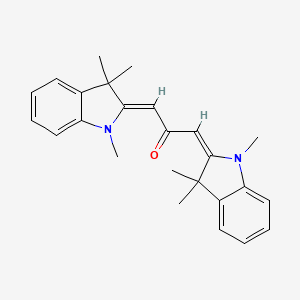

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone (CAS: 24293-93-4) is a conjugated diketone derivative featuring two indolinylidene substituents. Its molecular formula is C₂₅H₂₈N₂O, with a molar mass of 372.5 g/mol and a density of 1.155 g/cm³ . Key physical properties include a melting point of 230–231°C and a predicted boiling point of 479.0±45.0°C . The compound’s extended π-conjugation system, arising from the indolinylidene groups, renders it suitable for applications in optoelectronics, such as organic semiconductors or dye-sensitized solar cells.

Properties

Molecular Formula |

C25H28N2O |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(1Z,3E)-1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one |

InChI |

InChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3/b22-15-,23-16+ |

InChI Key |

LSPIKXAEGNVEEF-XRBXDRSNSA-N |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)/C=C\3/C(C4=CC=CC=C4N3C)(C)C)C)C |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone is used in various scientific research applications, including:

Chemistry: As a reactant in the synthesis of complex organic molecules.

Biology: In studies involving cellular processes and molecular interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Property-Based Analysis

The table below summarizes critical differences between 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone and analogous compounds:

Key Observations

Electronic Properties: The indolinylidene groups in the target compound confer electron-rich characteristics, enhancing π-conjugation and optical absorption, making it superior for light-harvesting applications compared to bromophenyl or phosphoranylidene derivatives .

Brominated analogs like 1,3-Bis(5-bromothiophenyl)-2-propanone require additional bromination steps (e.g., NBS-mediated), achieving moderate yields (~51%) .

Thermal Stability :

- The high melting point (230–231°C ) of the indolinylidene derivative suggests superior thermal stability compared to phosphoranylidene or bromophenyl analogs, which lack reported data .

Application-Specific Performance :

- Thiophene-based analogs (e.g., BCPONI-2Br) exhibit low bandgap properties suitable for organic photovoltaics, whereas the phosphoranylidene derivative is tailored for Wittig reactions due to its reactive ylide structure .

Research Findings and Implications

- Optoelectronic Potential: The indolinylidene compound’s extended conjugation and thermal resilience position it as a candidate for near-infrared (NIR) dyes or hole-transport materials in solar cells .

- Limitations of Brominated Analogs : While bromophenyl derivatives serve as effective halogenated intermediates, their weaker conjugation limits their utility in optoelectronics compared to thiophene or indolinylidene systems .

- Reactivity Differences : Phosphoranylidene derivatives excel in synthetic organic chemistry but lack the structural rigidity required for semiconductor applications .

Biological Activity

1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone (CAS No. 24293-93-4) is a compound known for its potential applications in various biological contexts, particularly in photochemical reactions and as a dye. Its unique molecular structure contributes to its biological activity, making it a subject of interest in chemical and pharmaceutical research.

Molecular Formula: CHNO

Molecular Weight: 372.50 g/mol

IUPAC Name: 1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one

Antioxidant Properties

Research has indicated that 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications for preventing various diseases linked to oxidative damage.

Photochemical Activity

The compound is known for its ability to undergo photochemical reactions upon exposure to light. This characteristic is utilized in applications such as photoinitiators in polymerization processes. Studies have shown that the compound can effectively generate free radicals under UV light, which can initiate polymerization reactions in various monomers.

Case Studies

-

Study on Antioxidant Activity:

- A study demonstrated that the compound scavenged free radicals effectively in vitro, showing a dose-dependent response. The results indicated that at higher concentrations, the antioxidant capacity increased significantly, suggesting potential therapeutic applications in oxidative stress-related conditions.

-

Photopolymerization Applications:

- In a case study involving dental materials, 1,3-Bis(1,3,3-trimethyl-2-indolinylidene)-2-propanone was used as a photoinitiator. The results showed that it could initiate polymerization efficiently under UV light, leading to materials with enhanced mechanical properties compared to those initiated by conventional photoinitiators.

Data Table: Biological Activity Overview

| Activity Type | Description | Observed Effect |

|---|---|---|

| Antioxidant | Scavenging of free radicals | Dose-dependent increase in activity |

| Photochemical | Initiation of polymerization | Efficient under UV light |

| Cellular Protection | Potential protective effects against oxidative stress | Significant reduction in cell damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.